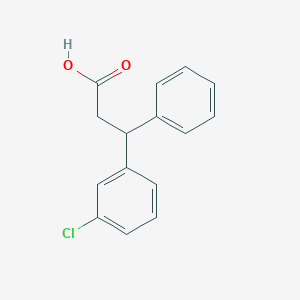
3-(3-Chlorophenyl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Chlorophenyl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by several synonyms such as 3-3-chlorophenyl propanoic acid, 3-3-chlorophenyl propionic acid, benzenepropanoic acid, 3-chloro, 3-chlorobenzenepropanoic acid, 3-3-chloro-phenyl-propionic acid, 3-chlorophenyl-3-propanoic acid, 3-chlorohydrocinnamic acid, acmc-1ch2q, benzenepropanoic acid,3-chloro, 3-3-chlorophenyl propanoicacid .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” consists of a propanoic acid group attached to a phenyl group and a 3-chlorophenyl group . The presence of the chlorine atom on the phenyl ring can significantly affect the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The molecular weight of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” is approximately 184.62 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Applications De Recherche Scientifique
GABAB Receptor Antagonist Synthesis :
- The compound 3-(3-Chlorophenyl)-3-phenylpropanoic acid has been explored for its potential as a GABAB receptor antagonist. It has been synthesized through various methods including radical additions to styrenes and sulfite opening of epoxides. These compounds are investigated for their antagonistic properties on GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).
Chemo-enzymatic Synthesis :
- The compound is identified as a potential progenitor for optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. Studies have been conducted on its chemical synthesis and the enzymatic preparation of its S-isomer using Porcine pancreas lipase as a biocatalyst (Zhao et al., 2014).
Molecular Structure Analysis :
- The molecular structure of derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid, such as 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, has been analyzed to understand the stabilization by intermolecular hydrogen bonds. This analysis provides insights into the compound's chemical behavior and potential applications (Palmer, Richards, & Lisgarten, 1995).
Synthesis and Biological Activities :
- Derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activities. These studies contribute to the development of new therapeutic agents (Popat et al., 2004).
Photochemical Studies :
- Photochemistry of substituted esters of 3-(3-Chlorophenyl)-3-phenylpropanoic acid has been studied to understand the formation of radical pairs and ion pairs, which is significant for advancing knowledge in organic photochemistry (DeCosta & Pincock, 1993).
Biosynthesis Research :
- 3-Hydroxy-3-phenylpropanoic acid, a related compound, has been studied as an intermediate in the biosynthesis of benzoic acid and salicylic acid. This research contributes to understanding the metabolic pathways in plants (Jarvis, Schaaf, & Oldham, 2000).
C–H Bond Cross-Coupling :
- The compound has been used in meta-C–H arylation and methylation studies of phenolic derivatives, utilizing a U-shaped template. This research is important for developing new methods in organic synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFEBLGVWKAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-phenylpropanoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

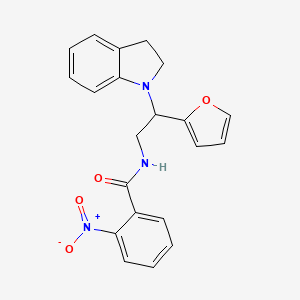
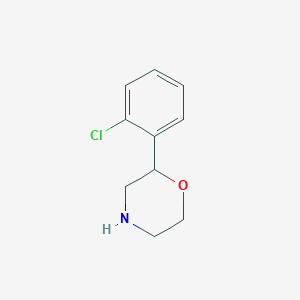
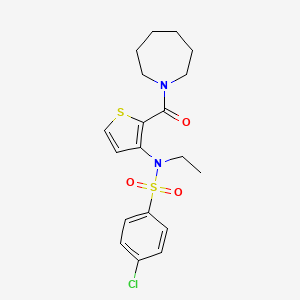
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783567.png)
![N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2783568.png)
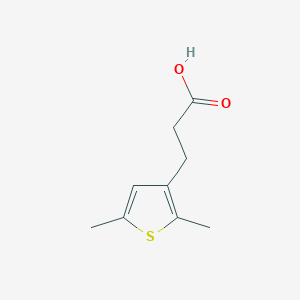
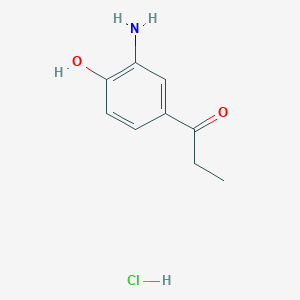
![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)
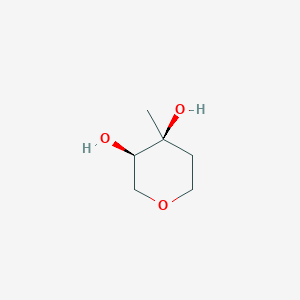
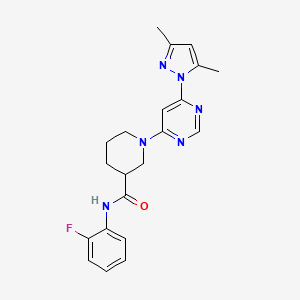
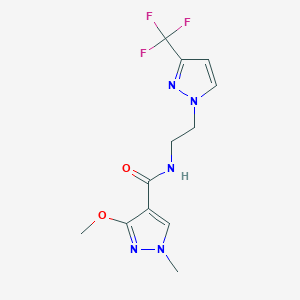
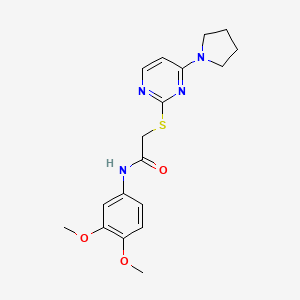
![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)